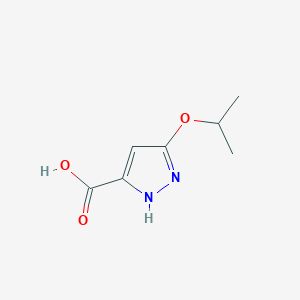

5-Isopropoxy-1H-pyrazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Isopropoxy-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C7H10N2O3 and a molecular weight of 170.17 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropoxy-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropyl alcohol with a suitable pyrazole derivative in the presence of a strong acid catalyst . The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as distillation, crystallization, and chromatography to isolate and purify the final product .

Analyse Des Réactions Chimiques

Types of Reactions

5-Isopropoxy-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce pyrazole-3-methanol derivatives .

Applications De Recherche Scientifique

Antimicrobial and Antimalarial Activities

Recent studies have highlighted the potential of pyrazole derivatives, including 5-Isopropoxy-1H-pyrazole-3-carboxylic acid, as antimicrobial and antimalarial agents. For instance, a study involving lanthanoid complexes of pyrazole derivatives demonstrated significant antimicrobial activities against various pathogens. The compounds were characterized using techniques such as NMR spectroscopy and UV-Vis spectroscopy, and their efficacy was evaluated through in vitro assays like the Agar well diffusion method .

Anti-inflammatory Properties

The compound has been explored as a P2Y14 receptor antagonist, which is relevant in the context of innate immune system diseases. A synthesized derivative exhibited strong binding affinity to the P2Y14 receptor and demonstrated anti-inflammatory effects in vivo, reducing levels of inflammatory cytokines such as IL-6 and TNF-α in animal models . This positions this compound as a promising candidate for developing new anti-inflammatory drugs.

Insecticidal Properties

The synthesis of pyrazole derivatives has been linked to the development of insecticides. Compounds prepared via novel bromination processes have shown efficacy against agricultural pests, indicating that this compound could be useful in creating effective pest control agents . The structural modifications of pyrazole derivatives enhance their insecticidal properties, making them valuable in agricultural chemistry.

Coordination Chemistry

The compound has been used to synthesize various coordination complexes with metals, leading to materials with unique properties. For example, polymers derived from pyrazole ligands exhibit luminescent properties and can function as sensors for detecting metal ions such as Cu²⁺ and Co²⁺ through electrochemical luminescence . These materials can be applied in environmental monitoring and sensing technologies.

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Recent advancements have focused on improving yield and purity through optimized reaction conditions and novel synthetic pathways . Understanding these synthesis methods is crucial for scaling up production for industrial applications.

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Study on Antimicrobial Activity | Demonstrated significant efficacy against bacterial strains | Potential use in pharmaceuticals for treating infections |

| Research on Anti-inflammatory Effects | Showed reduction in inflammatory markers in vivo | Development of new anti-inflammatory drugs |

| Insecticide Development | Effective against common agricultural pests | Formulation of eco-friendly pest control products |

| Coordination Complexes Synthesis | Created luminescent sensors for metal detection | Applications in environmental monitoring |

Mécanisme D'action

The mechanism of action of 5-Isopropoxy-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Methoxy-1H-pyrazole-3-carboxylic acid

- 5-Ethoxy-1H-pyrazole-3-carboxylic acid

- 5-Propoxy-1H-pyrazole-3-carboxylic acid

Uniqueness

5-Isopropoxy-1H-pyrazole-3-carboxylic acid is unique due to its specific isopropoxy group, which imparts distinct chemical and physical properties compared to its analogs.

Activité Biologique

5-Isopropoxy-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential applications based on current research findings.

This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an isopropoxy group and a carboxylic acid functional group. The molecular formula is C9H13N3O3 with a molecular weight of approximately 199.21 g/mol. The compound can be synthesized through various methods involving hydrazines and carbonyl compounds, typically yielding a white solid or crystalline substance at room temperature.

Synthesis Overview:

- Reagents: Hydrazines, carbonyl compounds.

- Methods: Laboratory synthesis and industrial continuous flow processes to enhance yield and purity.

- Properties: Soluble in polar solvents such as water and ethanol; exhibits reactivity typical of carboxylic acids.

Pharmacological Properties

Research indicates that compounds within the pyrazole family, including this compound, exhibit a wide range of biological activities:

- Anti-inflammatory Activity:

- Antimicrobial Activity:

-

Antitumor Activity:

- Pyrazole derivatives have been investigated for their potential in cancer treatment, with some compounds showing promising results in inhibiting tumor growth in preclinical studies.

- Mechanism of Action:

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyrazole derivatives:

Propriétés

IUPAC Name |

3-propan-2-yloxy-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-4(2)12-6-3-5(7(10)11)8-9-6/h3-4H,1-2H3,(H,8,9)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKRKZBGXXFVER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NNC(=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.